![molecular formula C10H9BrO3S B2765400 7-Bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione CAS No. 1098359-85-3](/img/structure/B2765400.png)
7-Bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione
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Overview
Description
7-Bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione is a chemical compound with the CAS Number: 1098359-85-3 . It has a molecular weight of 289.15 . The IUPAC name for this compound is 7-bromo-3,4-dihydro-1-benzothiepin-5 (2H)-one 1,1-dioxide . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 7-Bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione is 1S/C10H9BrO3S/c11-7-3-4-10-8 (6-7)9 (12)2-1-5-15 (10,13)14/h3-4,6H,1-2,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
7-Bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione is a powder that is stored at room temperature . Its melting point is not specified in the available resources .Scientific Research Applications
Medicinal Chemistry: Antiproliferative Agent
This compound has been identified to exhibit antiproliferative activities against certain cancer cell lines . Its structure allows for interaction with various biological targets, potentially inhibiting the growth of tumor cells. This makes it a candidate for further research and development in cancer therapy.
Organic Synthesis: Building Block
Due to its reactive bromine atom, this compound serves as a valuable building block in organic synthesis . It can undergo further chemical transformations to create a wide array of derivatives, each with its own set of properties and potential applications.
Pharmacology: Tyrosine Kinase Inhibitor
In pharmacological studies, derivatives of this compound have shown promise as tyrosine kinase inhibitors . These inhibitors can interfere with signal transduction pathways, making them useful in the treatment of diseases where such pathways are dysregulated.
Materials Science: Polymer Precursor
The compound’s molecular structure suggests that it could be used as a precursor in the synthesis of novel polymers . Polymers derived from such heterocyclic compounds may exhibit unique physical properties suitable for specialized applications.
Environmental Science: Analytical Reagent
While direct applications in environmental science are not explicitly documented, compounds like 7-Bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione could be used as analytical reagents in environmental sampling and pollutant detection due to their potential for chemical modification .
Biotechnology: Enzyme Modulation
In biotechnological research, the compound could be explored for its ability to modulate enzyme activity . By binding to active sites or allosteric sites on enzymes, it could alter the rate of biochemical reactions, which is crucial in both understanding biological processes and developing biotechnological applications.
Safety And Hazards
properties
IUPAC Name |
7-bromo-1,1-dioxo-3,4-dihydro-2H-1λ6-benzothiepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3S/c11-7-3-4-10-8(6-7)9(12)2-1-5-15(10,13)14/h3-4,6H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURVPMRZFWJFMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C2)Br)S(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione |
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